molecular formula C14H9Cl2IN2O B11698653 N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-iodobenzohydrazide

N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-iodobenzohydrazide

Cat. No.: B11698653
M. Wt: 419.0 g/mol
InChI Key: HMZGCBQFPOMNCK-QGMBQPNBSA-N
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Description

N’-[(E)-(2,4-dichlorophenyl)methylidene]-2-iodobenzohydrazide is a chemical compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2,4-dichlorophenyl)methylidene]-2-iodobenzohydrazide typically involves the condensation reaction between 2-iodobenzohydrazide and 2,4-dichlorobenzaldehyde. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2,4-dichlorophenyl)methylidene]-2-iodobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the iodine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like thiols, amines, or halides can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of 2-iodobenzohydrazide and 2,4-dichlorobenzaldehyde.

    Substitution: Formation of substituted derivatives where the iodine atom is replaced by another group.

Scientific Research Applications

N’-[(E)-(2,4-dichlorophenyl)methylidene]-2-iodobenzohydrazide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities.

Mechanism of Action

The mechanism of action of N’-[(E)-(2,4-dichlorophenyl)methylidene]-2-iodobenzohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological targets, such as enzymes, and inhibit their activity. The compound’s structure allows it to bind to specific sites on the enzyme, blocking its function and leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(2,4-dichlorophenyl)methylidene]-2-iodobenzohydrazide is unique due to the presence of both iodine and dichlorophenyl groups in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to form stable metal complexes and its potential pharmacological activities set it apart from other similar compounds.

Properties

Molecular Formula

C14H9Cl2IN2O

Molecular Weight

419.0 g/mol

IUPAC Name

N-[(E)-(2,4-dichlorophenyl)methylideneamino]-2-iodobenzamide

InChI

InChI=1S/C14H9Cl2IN2O/c15-10-6-5-9(12(16)7-10)8-18-19-14(20)11-3-1-2-4-13(11)17/h1-8H,(H,19,20)/b18-8+

InChI Key

HMZGCBQFPOMNCK-QGMBQPNBSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl)I

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN=CC2=C(C=C(C=C2)Cl)Cl)I

Origin of Product

United States

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